molecular formula C21H22O9 B1195229 Aloinum CAS No. 20226-90-8

Aloinum

Cat. No. B1195229
CAS RN: 20226-90-8
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloin, also known as aloin a or aloinum, belongs to the class of organic compounds known as anthracenes. These are organic compounds containing a system of three linearly fused benzene rings. Aloin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, aloin is primarily located in the cytoplasm. Aloin has a bitter taste.

Scientific Research Applications

Antioxidant and Cytotoxic Properties

Aloin, a compound in Aloe vera, has been modified using natural amino acids to produce Schiff's base analogs. These derivatives show enhanced antioxidant and cytotoxic activities, indicating potential applications in cancer treatment (Kumar et al., 2010).

Pharmacological Potential

Aloin from Aloe species exhibits anti-inflammatory, anticancer, antibacterial, and antioxidant activities. However, its clinical application needs further research to understand its pharmacological mechanisms (Xiao et al., 2022).

Industrial Concentration Estimation

A mathematical model estimates aloin concentration in Aloe vera based on fresh mass, facilitating measurement and minimizing costs in industrial processing (Molero & Kas-Danouche, 2022).

Aloin Production and Accumulation

Studies on Aloe arborescens leaves reveal that aloin is produced in plastids, transported to cells, and stored in vacuoles, offering insights into its production process for medicinal use (Liao et al., 2006).

Detection and Quantification

Innovative methods for sensitive aloin determination have been developed, which is crucial for monitoring its concentration in various applications (Cai et al., 2021).

Therapeutic Applications

Aloin shows protective effects in models of hepatic ischemia-reperfusion injury, suggesting its potential in treating liver diseases (Du et al., 2019). Additionally, it protects against blood-brain barrier damage after traumatic brain injury in mice (Jing et al., 2020).

Structural Characterization

Studies have focused on the structural characterization of aloin, contributing to a better understanding of its molecular properties for scientific applications (Xie et al., 2014).

Nanoparticle Formation

Aloin A and aloesin from Cape aloe have been used as stabilizers in the preparation of gold and silver nanoparticles, indicating potential uses in nanotechnology (Krpetić et al., 2009).

Protective Effects in Liver and Gastric Cancer

Aloin exhibits protective effects against chronic alcoholic liver injury and inhibits proliferation and migration of gastric cancer cells, demonstrating its potential in cancer treatment (Cui et al., 2014), (Wang et al., 2020).

Osteoarthritis Treatment

Aloin shows promise as a therapeutic agent in the treatment of osteoarthritis by inhibiting specific signaling pathways (Zhang et al., 2020).

Preparative Separation of Aloin Diastereoisomers

Methods have been developed for separating aloin diastereoisomers, crucial for research and industrial applications (Huang et al., 2006).

Quantification in Various Matrices

Methods for the quantification of aloin in diverse matrices, such as Aloes extracts and products, have been established, essential for quality control in various applications (Coran et al., 2011).

Chemopreventive Effects

Aloin exhibits chemopreventive effects against preneoplastic lesions in the colon, indicating its role in cancer prevention (Hamiza et al., 2014).

Anti-Inflammatory Functions

Aloin's anti-inflammatory functions are highlighted in its ability to inhibit severe inflammatory responses in various models (Lee & Bae, 2022).

Stability Under Various Conditions

The stability of aloin under different conditions like temperature, pH, and light is crucial for its effective application in scientific research and industry (Ding et al., 2014).

properties

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJQYHRLPMKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859643
Record name 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol
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Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aloin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Barbaloin

CAS RN

73649-93-1, 20226-90-8, 8015-61-0, 5133-19-7
Record name (10R)-10-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone
Source CAS Common Chemistry
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Record name aloin
Source DTP/NCI
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Record name Aloin
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Record name 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-, (10S)
Source European Chemicals Agency (ECHA)
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Record name Aloin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 °C; 70 - 80 °C (monohydrate)
Record name Aloin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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